
1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₃N₅O₃
- Molecular Weight : 299.28 g/mol
The presence of both the pyrazole and oxadiazole moieties is crucial for its biological activity. The pyrazole ring is known for its role in various pharmacological activities, while the oxadiazole contributes to the compound's stability and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study found that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC₅₀ range of 1.82 to 5.55 μM against several cancer types, including HCT-116 (colon cancer), HePG-2 (liver cancer), and MCF-7 (breast cancer) cells .
Table 1: IC₅₀ Values of this compound Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) |
---|---|
HCT-116 | 5.55 |
HePG-2 | 1.82 |
MCF-7 | 2.86 |
The study emphasizes that the pyrazole moiety is essential for cytotoxic activity, as modifications to this part of the molecule significantly affected potency .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : It has been suggested that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, thereby preventing further proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The pyrazole ring is critical for maintaining activity.
- Substituents on the phenyl ring do not significantly alter activity unless they are electron-withdrawing or donating groups that affect electronic distribution .
Table 2: Summary of SAR Findings
Structural Feature | Impact on Activity |
---|---|
Pyrazole Moiety | Essential |
Oxadiazole Moiety | Variable impact |
Substituents on Phenyl Ring | Minimal impact |
Case Studies
A notable case study involved testing various derivatives with modifications on the pyrazole and oxadiazole components. The findings showed that certain substitutions led to enhanced cytotoxicity while others resulted in diminished effects .
For example:
- Compound 10c , a derivative with specific substitutions, exhibited superior activity compared to standard chemotherapy agents like doxorubicin.
Propriétés
IUPAC Name |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-17-14(22-19-10)9-16-15(21)13-8-12(18-20(13)2)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKWWFWYPTZBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.